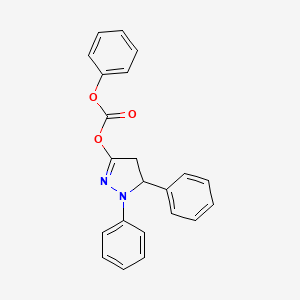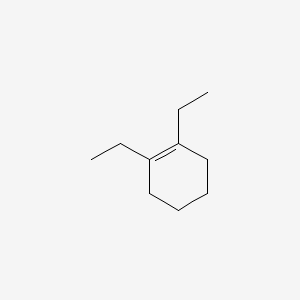
1,2-Diethylcyclohex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diethylcyclohex-1-ene is an organic compound with the molecular formula C10H18 It is a derivative of cyclohexene, where two ethyl groups are substituted at the 1 and 2 positions of the cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Diethylcyclohex-1-ene can be synthesized through several methods. One common approach involves the alkylation of cyclohexene. This process typically uses ethyl halides (such as ethyl bromide) in the presence of a strong base like sodium amide (NaNH2) to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of precursors followed by selective dehydrogenation. The use of metal catalysts such as palladium or platinum can enhance the efficiency and yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Diethylcyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding diols or ketones.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) can reduce the double bond, converting it into 1,2-diethylcyclohexane.
Substitution: Halogenation reactions can occur, where halogens such as bromine (Br2) add across the double bond to form dihalides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).
Major Products Formed
Oxidation: Formation of diols or ketones.
Reduction: Formation of 1,2-diethylcyclohexane.
Substitution: Formation of dihalides.
Aplicaciones Científicas De Investigación
1,2-Diethylcyclohex-1-ene has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1,2-Diethylcyclohex-1-ene involves its interaction with specific molecular targets. For example, in oxidation reactions, the compound’s double bond reacts with oxidizing agents, leading to the formation of intermediate species that eventually yield the final oxidized products. The pathways involved in these reactions depend on the nature of the reagents and conditions used.
Comparación Con Compuestos Similares
1,2-Diethylcyclohex-1-ene can be compared with other similar compounds such as:
1,2-Dimethylcyclohex-1-ene: Similar in structure but with methyl groups instead of ethyl groups. The larger ethyl groups in this compound can lead to different steric and electronic effects.
1,2-Dipropylcyclohex-1-ene: Contains propyl groups, which are larger than ethyl groups, potentially leading to more significant steric hindrance and different reactivity.
Cyclohexene: The parent compound without any substituents, serving as a basis for comparison in terms of reactivity and physical properties.
Propiedades
Número CAS |
93112-32-4 |
|---|---|
Fórmula molecular |
C10H18 |
Peso molecular |
138.25 g/mol |
Nombre IUPAC |
1,2-diethylcyclohexene |
InChI |
InChI=1S/C10H18/c1-3-9-7-5-6-8-10(9)4-2/h3-8H2,1-2H3 |
Clave InChI |
VJKWRJZRTVBJTH-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(CCCC1)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


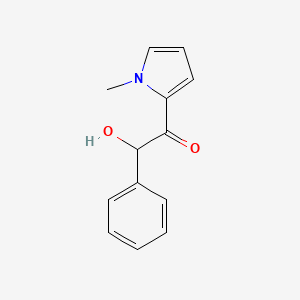
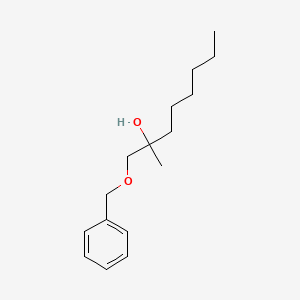

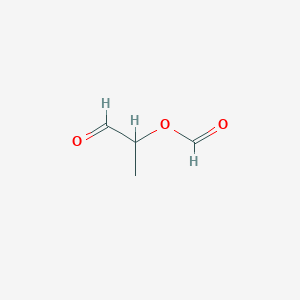

![2-Methyl-5-[2-(3-methyl-2-oxocyclopentyl)ethyl]cyclopent-2-en-1-one](/img/structure/B14368863.png)

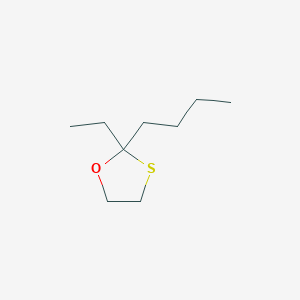
![1,1'-Methylenebis[2-(tridecyloxy)benzene]](/img/structure/B14368881.png)
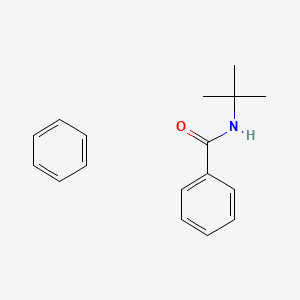
![4-{[6-(3-Methyl-1,2-oxazol-5-YL)hexyl]oxy}benzoic acid](/img/structure/B14368887.png)
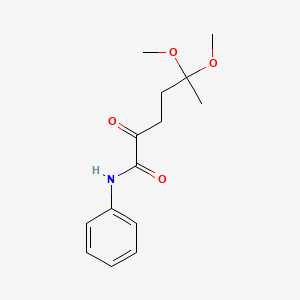
![3-Oxa-1-azatricyclo[5.2.0.0~2,4~]nonane](/img/structure/B14368908.png)
